molecular formula C10H6FI B099284 1-Fluoro-4-iodonaphthalene CAS No. 17318-09-1

1-Fluoro-4-iodonaphthalene

Cat. No. B099284
CAS RN: 17318-09-1
M. Wt: 272.06 g/mol
InChI Key: BKXQUMOQBPPDMT-UHFFFAOYSA-N
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Description

1-Fluoro-4-iodonaphthalene is a halogenated naphthalene derivative that has been the subject of various chemical studies due to its interesting reactivity and potential applications in organic synthesis. The molecule contains both fluorine and iodine atoms, which are positioned on the naphthalene ring system at the 1 and 4 positions, respectively. This arrangement of substituents can influence the molecule's reactivity and physical properties, making it a valuable compound in the field of organic chemistry.

Synthesis Analysis

The synthesis of fluorinated naphthalene derivatives, such as 1-fluoro-4-iodonaphthalene, can be achieved through different synthetic strategies. One approach involves the asymmetric synthesis of monofluorinated 1-amino-1,2-dihydronaphthalene derivatives, which can be further elaborated to obtain the desired fluorinated naphthalenes . Another method includes the halofluorination of dihydronaphthalenes, which proceeds with Markovnikov type regioselectivity and stereospecific anti-addition, followed by elimination under basic conditions to form various fluorinated naphthalene derivatives .

Molecular Structure Analysis

The molecular structure of 1-fluoro-4-iodonaphthalene is characterized by the presence of a fluorine atom and an iodine atom attached to the naphthalene ring. The electronic effects of these halogens can influence the overall electronic distribution within the molecule. For instance, the reaction of a related dication with fluoride leads to the formation of a cation containing a C-F-->C bridge, indicating the potential for interesting structural dynamics involving the fluorine atom .

Chemical Reactions Analysis

1-Fluoro-4-iodonaphthalene can undergo various chemical reactions due to the presence of reactive halogen atoms. For example, direct nitration of 1-fluoronaphthalene yields 1-fluoro-4-nitronaphthalene, demonstrating the molecule's reactivity towards electrophilic substitution reactions . Additionally, the photodissociation dynamics of 1-iodonaphthalene have been studied, revealing complex decay profiles and multiple relaxation pathways, which could provide insights into the behavior of 1-fluoro-4-iodonaphthalene under photoexcitation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-fluoro-4-iodonaphthalene are influenced by the fluorine and iodine substituents. The presence of these halogens can affect the molecule's solvatochromic behavior, photophysical properties, and reactivity. For instance, the synthesis and study of naphthalene-containing solvatochromic fluorophores show that the introduction of electron-donating or withdrawing groups can significantly alter the absorption and emission properties of the naphthalene core . This suggests that 1-fluoro-4-iodonaphthalene may also exhibit unique solvatochromic and photophysical behaviors due to its halogen substituents.

Scientific Research Applications

  • NMR Observation of Cationic Wheland-like Intermediates

    • 1-Iodonaphthalene-2,4-diamines exhibit dynamic equilibria in acidic media, observable by NMR, providing insights into mechanisms for deiodination of these compounds (Twum et al., 2013).
  • Optically Detected Magnetic Resonance Studies

    • Research on optically detected magnetic resonance (ODMR) spectra of 1-iodonaphthalene in durene crystals has contributed to understanding the molecular structure and spin Hamiltonian interactions in these compounds (Kothandaraman et al., 1975).
  • Synthetic Applications and Iodobenzannulation

    • A novel I2-mediated iodobenzannulation method for breaking/rearranging C≡C bonds in yne-allenones to access 4-iodonaphthalen-1-ols, demonstrating the compound's synthetic versatility (Li et al., 2018).
  • Regioselective Synthesis of Substituted Naphthalenes

    • 1-Iodonaphthalene derivatives are produced via a metal-free protocol, indicating their utility in creating diverse naphthalene compounds with specific substitution patterns (Barluenga et al., 2003).
  • Iodine Migration in Fluoroarenes

    • Studies on iodine migration in fluoroarenes, including 1-fluoro-2-iodonaphthalene, provide insights into regioflexibility and substitution mechanisms in these compounds (Rausis & Schlosser, 2002).
  • Photodissociation Dynamics

    • The study of ultrafast relaxation and dissociation channels of 1-iodonaphthalene via time-resolved femtosecond pump-probe mass spectrometry enhances understanding of molecular dynamics at ultrafast scales (Montero et al., 2010).
  • Electrogenerated Reactions with Halonaphthalenes

    • Electroanalytical studies of 1-iodonaphthalene's reactions with electrogenerated compounds contribute to the understanding of substitution mechanisms and reactivity in electrochemical processes (Faux et al., 2007).
  • Reactions with Acetylene in Shock Tube Experiments

    • Investigating the reactions of 1-naphthyl radicals with acetylene using 1-iodonaphthalene in shock tube experiments provides valuable data on reaction kinetics and product formation at high temperatures (Lifshitz et al., 2009).
  • Synthesis of Fluorinated Derivatives

    • Enantioenriched 1-amino-4-fluoro-1,2-dihydronaphthalene derivatives, synthesized from 1-iodonaphthalene, demonstrate its role in the creation of fluorinated organic compounds (Lázaro et al., 2016).
  • Ruthenium Clusters Formation

    • The reaction of 1-iodonaphthalene with organometallic compounds to form ruthenium clusters containing unique ligands illustrates its potential in organometallic chemistry (Deeming & Speel, 1997).

Safety And Hazards

When handling 1-Fluoro-4-iodonaphthalene, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1-fluoro-4-iodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FI/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXQUMOQBPPDMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499704
Record name 1-Fluoro-4-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-iodonaphthalene

CAS RN

17318-09-1
Record name 1-Fluoro-4-iodonaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17318-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-4-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Degen - 2022 - edoc.unibas.ch
Molecular electronics investigates the use of molecules in electronic devices. An important question is how the chemical structure influences the charge transport properties and how the …
Number of citations: 2 edoc.unibas.ch

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